molecular formula C17H23N5OS B7186476 N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide

Cat. No.: B7186476
M. Wt: 345.5 g/mol
InChI Key: LWFOLRFVXDYRJV-UHFFFAOYSA-N
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Description

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a diazepane ring, and a pyridine carboxamide group

Properties

IUPAC Name

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-13-20-14(12-24-13)11-21-7-4-8-22(10-9-21)16-15(17(23)18-2)5-3-6-19-16/h3,5-6,12H,4,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFOLRFVXDYRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCN(CC2)C3=C(C=CC=N3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the reaction of 2-methyl-1,3-thiazole with appropriate alkylating agents. The diazepane ring is then introduced through a series of nucleophilic substitution reactions. Finally, the pyridine carboxamide group is attached using standard amide coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in industrial synthesis include alkyl halides, amines, and carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the diazepane ring can produce secondary amines .

Scientific Research Applications

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity, while the pyridine carboxamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]pyridine-3-carboxamide is unique due to its combination of a thiazole ring, a diazepane ring, and a pyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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